1-(Aminomethyl)-8-fluoronaphthalene
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Overview
Description
1-(Aminomethyl)-8-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an aminomethyl group at the first position and a fluorine atom at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-8-fluoronaphthalene typically involves multi-step organic reactions One common method starts with the fluorination of naphthalene to introduce the fluorine atom at the desired position This can be achieved using electrophilic fluorination reagents such as Selectfluor
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-8-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(Aminomethyl)-8-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-8-fluoronaphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues, while the fluorine atom can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Aminomethyl)-naphthalene: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoronaphthalene:
1-(Aminomethyl)-8-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: 1-(Aminomethyl)-8-fluoronaphthalene is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the aminomethyl group provides a site for further functionalization.
Properties
IUPAC Name |
(8-fluoronaphthalen-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLSSOEYJGYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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